UP Inhibition Potency: ADEU vs. Natural Substrate Uridine
In a direct head-to-head comparison within the same study, 2,2′-anhydro-3′-deoxy-5-ethyluridine (ADEU) exhibits a Ki value of 3.4 µM for uridine phosphorylase from rat intestinal mucosa, which is approximately 6.5-fold lower (tighter binding) than the Km of 22 µM for the natural substrate uridine measured under identical conditions . This establishes ADEU as a competitive inhibitor that binds with higher affinity than the enzyme's physiological substrate.
| Evidence Dimension | Inhibitory constant (Ki) vs. Michaelis constant (Km) for uridine phosphorylase |
|---|---|
| Target Compound Data | Ki = 3.4 µM |
| Comparator Or Baseline | Uridine (natural substrate): Km = 22 µM |
| Quantified Difference | ~6.5-fold lower Ki than Km; approximately one order of magnitude difference |
| Conditions | Rat intestinal mucosa uridine phosphorylase (EC 2.4.2.3); phosphate buffer, pH 7.4; 30 °C; spectrophotometric assay coupling phosphorolysis to uric acid formation |
Why This Matters
The compound binds tighter than the natural substrate, confirming it can effectively compete with endogenous uridine at the enzyme active site, which is essential for in situ or in vivo UP inhibition studies.
- [1] Veres Z, Szabolcs A, Szinai I, Dénes G, Kajtár-Peredy M, Otvös L. The effect of the 3'-OH group on the conformation and binding ability of anhydropyrimidine nucleosides to uridine phosphorylase. Arch Biochem Biophys. 1991 Apr;286(2):485-91. doi: 10.1016/0003-9861(91)90001-y. PMID: 1897940. View Source
